molecular formula C24H23N3O3S2 B2630358 N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 862826-06-0

N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2630358
CAS No.: 862826-06-0
M. Wt: 465.59
InChI Key: GRFOGMFBSQFNIB-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Biological Activity

N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, highlighting its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H25N3O3S. The compound features:

  • An indole moiety linked through a thioether bridge to a benzamide core.
  • A thiophene ring that enhances its biological interactions.

The unique combination of these functional groups suggests potential interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing indole and thioether functionalities have been shown to inhibit cell proliferation in various cancer cell lines. In studies, compounds structurally related to this compound demonstrated IC50 values indicating potent cytotoxic effects against human cancer cells, including A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) cells .

Compound Cell Line IC50 (µM) Mechanism of Action
Compound 13A549<0.5Bcl-2 inhibition
Compound 10Jurkat<0.6Apoptosis induction
N-(target compound)VariousTBDTBD

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase enzymes (COX-I and COX-II). Studies have shown that similar compounds exhibit selective inhibition of COX-II, leading to reduced inflammation without significant gastrointestinal side effects. This property is crucial for developing safer anti-inflammatory drugs .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
  • Receptor Interaction : Its structure suggests potential interactions with various receptors, which can modulate signaling pathways associated with cell growth and survival.
  • Apoptosis Induction : Evidence shows that related compounds can trigger apoptosis in cancer cells through mitochondrial pathways.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a series of indole-based compounds in vitro. The results indicated that the presence of the thioether linkage was critical for enhancing cytotoxicity against cancer cell lines. The target compound's structure aligns closely with those that showed promising results, suggesting similar efficacy .

Study 2: Anti-inflammatory Properties

In a separate investigation, the anti-inflammatory effects of thiophene derivatives were assessed using animal models of inflammation. Results indicated that these compounds significantly reduced edema and inflammatory markers, supporting the hypothesis that this compound may exert similar effects .

Scientific Research Applications

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines:

  • HepG2 and PC-3 Cells : The compound was evaluated using the MTT assay on HepG2 (liver cancer) and PC-3 (prostate cancer) cells, showing moderate to high cytotoxicity with the most effective derivatives exhibiting IC50 values in the low micromolar range .

Enzyme Targets

The compound's structure suggests potential inhibition of various enzymes involved in cellular signaling pathways:

  • Phosphoinositide 3-Kinases (PI3K) : Class II PI3K isoforms play critical roles in cellular processes such as growth and metabolism. The compound may interact with these enzymes, potentially modulating their activity .

Biological Implications

The inhibition of these enzymes can lead to altered signaling pathways that are often dysregulated in cancer, making this compound a candidate for further development as a therapeutic agent.

Synthesis Strategies

The synthesis of N-(2-(3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide often involves multi-step organic reactions that allow for structural modifications aimed at enhancing biological activity:

  • Thioether Modifications : Variations in the thiophene or thiazole rings can significantly impact biological properties, including solubility and binding affinity to target enzymes .

Case Studies

Several derivatives have been synthesized to explore their biological activities:

Compound Name Structural Features Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)thiazol-4-yl)acetamideContains a thiazole ringExhibits cytotoxicity against cancer cell lines
4-fluoro-N-(5-(thiadiazol-2-yl))benzamideIncorporates a thiadiazole moietyInduces cell cycle arrest and apoptosis

Properties

IUPAC Name

N-[2-[3-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-30-18-7-4-6-17(14-18)26-23(28)16-32-22-15-27(20-9-3-2-8-19(20)22)12-11-25-24(29)21-10-5-13-31-21/h2-10,13-15H,11-12,16H2,1H3,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFOGMFBSQFNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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